molecular formula C27H24N6O2S B12910376 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide CAS No. 21271-96-5

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B12910376
CAS No.: 21271-96-5
M. Wt: 496.6 g/mol
InChI Key: PNFSXUAZTQWQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide (CAS 21271-96-5) is a chemical compound with a molecular formula of C27H24N6O2S and a molecular weight of 496.58 g/mol . This structurally complex molecule features a 6-amino-2,3-diphenylpyrido[2,3-b]pyrazine core, a scaffold known to be of significant interest in medicinal chemistry . The core structure is further functionalized with an ethylaminobenzene-sulfonamide moiety, a group often associated with specific biological activities and binding properties . Compounds based on the pyrido[2,3-b]pyrazine and related aminopyridopyrimidine scaffolds have been investigated in scientific literature for their potential as kinase inhibitors . Specifically, research into analogous structures has highlighted their potential in targeting key enzymes like adenosine kinase (AK), which plays a role in modulating endogenous adenosine levels and is a potential therapeutic target for conditions like cerebral ischemia, epilepsy, and inflammatory disorders . Other studies on similar scaffolds indicate potential applications in inhibiting oncogenic kinases, such as B-Raf and various receptor tyrosine kinases, suggesting research value in the context of proliferative diseases like melanoma and colorectal cancer . This makes our high-purity 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide a valuable reagent for researchers in chemical biology and drug discovery, particularly for in vitro assays exploring kinase inhibition and related signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

21271-96-5

Molecular Formula

C27H24N6O2S

Molecular Weight

496.6 g/mol

IUPAC Name

4-[2-[(6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H24N6O2S/c28-23-17-22(30-16-15-18-11-13-21(14-12-18)36(29,34)35)26-27(31-23)33-25(20-9-5-2-6-10-20)24(32-26)19-7-3-1-4-8-19/h1-14,17H,15-16H2,(H2,29,34,35)(H3,28,30,31,33)

InChI Key

PNFSXUAZTQWQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(C=C3NCCC4=CC=C(C=C4)S(=O)(=O)N)N)N=C2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide involves multiple steps, starting from the preparation of the pyrido[2,3-b]pyrazine core. The core is typically synthesized through a series of condensation reactions involving appropriate precursors. The amino and diphenyl groups are then introduced via substitution reactions. Finally, the benzenesulfonamide moiety is attached through a coupling reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with varied chemical properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Ongoing investigations are exploring its efficacy against various cancer cell lines. The compound's ability to interact with specific molecular targets is being studied to understand its mechanism of action better .

Medicine

The therapeutic potential of this compound is under investigation for various diseases. It may serve as a candidate for drug development aimed at treating conditions such as:

  • Cancer : Studies are focusing on its cytotoxic effects on tumor cells.
  • Infectious Diseases : Its antimicrobial properties are being evaluated for potential use against resistant strains of pathogens .

Industry

In industrial applications, this compound may be utilized in developing new materials with specific properties. Its sulfonamide group can impart unique characteristics to polymers and other materials used in various applications.

Case Studies and Research Findings

  • Antileishmanial Activity : A study evaluated derivatives of benzenesulfonamides against Leishmania infantum and Leishmania amazonensis. Some compounds demonstrated significant activity comparable to existing treatments but with lower cytotoxicity. This highlights the potential of sulfonamide derivatives in treating neglected diseases like leishmaniasis .
  • Enzyme Inhibition Studies : Research on sulfonamide compounds has shown promise in inhibiting enzymes related to diabetes and neurodegenerative dise

Mechanism of Action

The mechanism of action of 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrido-Pyrazine Core

The 2,3-diphenyl substitutions distinguish this compound from analogs like NSC110782 (4-(2-((6-amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide), which bears a 3-methyl group instead of phenyl groups. Key differences include:

  • Steric and Hydrophobic Effects : The diphenyl groups may enhance hydrophobic interactions with HDAC2’s active site but could introduce steric hindrance compared to the smaller methyl group in NSC110782.
Table 1: Substituent Impact on Docking Scores and Interactions
Compound Name Pyrido-Pyrazine Substituents Docking Score (kcal/mol) Key Interactions (Residues)
NSC110782 3-methyl -106.2 His145, Asp181, Gly154, Ala141
Target Compound (2,3-diphenyl derivative) 2,3-diphenyl Data not reported Inferred steric effects

Linker Modifications

The ethylamine linker in the target compound differs from shorter (e.g., methylene) or rigidified linkers in analogs:

  • NSC108392 (4-(((6-amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino)methyl)benzenesulfonamide) employs a methylene linker, reducing conformational flexibility. This may limit optimal positioning of the sulfonamide group in the HDAC2 active site compared to the ethyl linker, which offers greater rotational freedom .
Table 2: Linker Length and Flexibility
Compound Name Linker Type Flexibility Docking Score (kcal/mol)
NSC108392 Methylene Low Not reported
Target Compound Ethylamine High Data not reported

Hydrogen-Bonding and Pharmacophore Features

The target compound’s 6-amino group and sulfonamide moiety align with pharmacophore requirements for HDAC inhibitors:

  • Hydrogen-Bond Donors/Acceptors: The NH2 group (HBD) and sulfonamide (HBA) mimic interactions observed in NSC110782, which forms four hydrogen bonds with His145, Asp181, Gly154, and Ala141 .

Research Findings and Implications

  • Structural Diversity vs. Stability : NSC110782 and NSC108392 were prioritized over the diphenyl derivative in screening studies due to their balanced structural stability and docking scores . The diphenyl variant’s larger substituents may compromise solubility or metabolic stability.
  • Synthetic Feasibility : Methyl or smaller substituents (e.g., in NSC110782) are synthetically less challenging than diphenyl groups, favoring their selection for further development.

Biological Activity

The compound 4-(2-((6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide , also known by its CAS number 21271-96-5, is a sulfonamide derivative with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C31H33ClN6O2S
  • Molecular Weight : 589.151 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 21395-47-1

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to interact with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of carbonic anhydrase II (CA-II), which plays a significant role in bicarbonate and proton transport across cell membranes. This inhibition can affect various physiological processes such as:

  • Fluid secretion regulation in ocular tissues.
  • Bone resorption through osteoclast differentiation, which is essential for maintaining bone health .

2. Cellular Effects

The compound has been noted to stimulate chloride-bicarbonate exchange activity through the SLC26A6 transporter. This mechanism is particularly important in the duodenum where it aids in pH regulation during nutrient absorption .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study ReferenceFindings
PubMed:19520834Demonstrated the role of CA inhibitors in managing conditions like glaucoma by reducing intraocular pressure.
PubMed:15300855Showed that the compound is essential for osteoclast differentiation and bone resorption processes.
PubMed:17652713Explored the effects on fluid secretion in anterior eye chambers, highlighting its potential therapeutic applications in ocular diseases.

Pharmacological Profile

The pharmacological profile of this compound includes:

ParameterValue
Human Intestinal AbsorptionHigh (0.9963)
Blood-Brain Barrier PermeabilityModerate (0.9669)
P-glycoprotein SubstrateNon-substrate
Ames Test CarcinogenicityNon-carcinogenic (0.8358)

These properties suggest a favorable absorption profile with minimal toxicity risks associated with long-term use.

Q & A

Q. What methodologies are recommended for synthesizing 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide with high efficiency?

A combination of computational reaction path searches (using quantum chemical calculations) and statistical Design of Experiments (DoE) is recommended. Quantum methods predict viable pathways, while DoE minimizes trial-and-error by systematically varying parameters like temperature, solvent, and catalyst loading. This dual approach reduces optimization time and resource expenditure .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Melting point analysis (e.g., 287.5–293.5°C for analogous sulfonamides) provides additional validation .

Q. What computational strategies are effective in predicting reaction pathways for derivatives?

Density functional theory (DFT) calculations can model transition states and intermediates, identifying energetically favorable pathways. Coupling this with cheminformatics tools enables rapid screening of substituent effects on reactivity and regioselectivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to institutional Chemical Hygiene Plans, including fume hood use, personal protective equipment (PPE), and waste disposal guidelines for sulfonamides. Pre-lab safety exams (scoring 100%) ensure competency in handling reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data during reaction optimization?

Apply multivariate statistical analysis (e.g., principal component analysis) to disentangle confounding variables. For example, discrepancies in yield under similar conditions may arise from unaccounted humidity or trace impurities. Iterative feedback between computational predictions and experimental validation refines models .

Q. What design considerations are critical for scaling up synthesis via continuous-flow reactors?

Optimize residence time, mixing efficiency, and heat transfer using computational fluid dynamics (CFD). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in real-time, improving throughput while maintaining purity .

Q. How can the compound’s stability under varied solvents, pH, and temperatures be systematically evaluated?

Use accelerated stability testing with forced degradation (e.g., 40°C/75% RH for 6 months). Buffer solutions (pH 6.5 ammonium acetate) simulate physiological conditions, while differential scanning calorimetry (DSC) assesses thermal decomposition thresholds .

Q. What mechanistic insights exist regarding its interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like carbonic anhydrase. Pair this with isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔG, ΔH) of interactions .

Q. How can cross-disciplinary approaches (e.g., material science) enhance its application in drug delivery systems?

Investigate encapsulation in polymeric nanoparticles (PLGA or dendrimers) using emulsion-solvent evaporation. Characterization via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) ensures controlled release kinetics .

Methodological Notes

  • Data-Driven Optimization : Integrate cheminformatics platforms (e.g., KNIME) to automate data collection from heterogeneous sources (spectral, kinetic, thermodynamic) .
  • Safety-Centric Design : Pre-screen reaction hazards using predictive tools like CRECK Kinetic Model for thermal runaway risks .
  • Interdisciplinary Validation : Cross-reference computational results with experimental data (e.g., DFT vs. X-ray crystallography) to minimize epistemic uncertainties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.